4-[({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)methyl]benzoic acid is a complex organic compound that features a quinoline and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)methyl]benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
4-[({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with DNA and inhibit certain enzymes.
Mechanism of Action
The mechanism of action of 4-[({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to DNA or proteins, disrupting their normal function. The pathways involved often include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)quinoline-4-carboxylic acid
- 4-(Pyridin-4-yl)benzoic acid
- Quinolin-2-yl benzoic acid
Uniqueness
4-[({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)methyl]benzoic acid is unique due to its combined quinoline and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C23H17N3O3 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-[[(2-pyridin-2-ylquinoline-4-carbonyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C23H17N3O3/c27-22(25-14-15-8-10-16(11-9-15)23(28)29)18-13-21(20-7-3-4-12-24-20)26-19-6-2-1-5-17(18)19/h1-13H,14H2,(H,25,27)(H,28,29) |
InChI Key |
LLIJYUORBGTBAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.